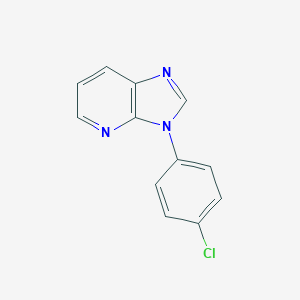

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine

Description

3-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted at the 3-position with a 4-chlorophenyl group. It has been investigated primarily for its anticancer and anti-inflammatory properties, with derivatives showing activity against kinases (e.g., MLK3, PAK4) and cyclooxygenase enzymes (COX-1/COX-2) .

Properties

IUPAC Name |

3-(4-chlorophenyl)imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-9-3-5-10(6-4-9)16-8-15-11-2-1-7-14-12(11)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAXUWDKMUDVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157590 | |

| Record name | 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132458-91-4 | |

| Record name | 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132458914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

The synthesis begins with 2-chloro-3-nitropyridine (1 ), which undergoes an SNAr reaction with 4-chlorobenzylamine in H2O-IPA (1:1) at 80°C for 2 hours. The electron-deficient pyridine ring facilitates displacement of the chlorine atom by the amine, forming N-(4-chlorobenzyl)-3-nitropyridin-2-amine (2 ) in near-quantitative yield. The H2O-IPA solvent system enhances reaction efficiency by solubilizing both polar and nonpolar reactants, eliminating the need for toxic dichloromethane or 1,2-dichloroethane.

Nitro Group Reduction

The nitro group in 2 is reduced using zinc dust and ammonium formate (HCOONH3) in the same pot. Under acidic conditions (0.5 equiv HCl), the reaction proceeds at 80°C for 45 minutes, yielding N-(4-chlorobenzyl)pyridine-2,3-diamine (3 ) with >90% efficiency. Zinc acts as a mild reducing agent, avoiding over-reduction side reactions common with catalytic hydrogenation.

Cyclization with 4-Chlorobenzaldehyde

Intermediate 3 undergoes cyclization with 4-chlorobenzaldehyde in H2O-IPA at 85°C for 10 hours. The reaction proceeds via imine formation, followed by intramolecular cyclization and aromatization to yield 3-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine (4 ). Time-dependent 1H NMR studies confirm the intermediacy of an imine species, which gradually converts to the final product. Purification via silica gel chromatography (15% ethyl acetate/hexane) affords the target compound in 85% isolated yield.

Cyanopyridine-Based Synthesis via Aldehyde Cyclization

Preparation of 2-Amino-3-Nitro-4-Cyanopyridine (A2)

This method starts with 2-amino-3-nitro-4-chloropyridine (A1 ), which undergoes cyanide substitution using sodium cyanide (NaCN) and a palladium catalyst (Pd(OAc)2) in DMF at 120°C for 12 hours. The reaction replaces chlorine with a cyano group, yielding A2 in 71.7% yield. However, the use of toxic cyanide reagents and stringent argon protection limits scalability.

Reduction to 2,3-Diamino-4-Cyanopyridine (A3)

A2 is reduced under hydrogen gas (H2) in methanol using Pd/C at 40°C for 6 hours, yielding A3 with 99.2% efficiency. The nitro group is selectively reduced without affecting the cyano substituent.

Cyclization with 4-Chlorobenzaldehyde

A3 reacts with 4-chlorobenzaldehyde in DMF containing sodium metabisulfite (Na2S2O5) at 150°C for 9 hours. The aldehyde facilitates cyclization via Schiff base formation, followed by dehydration to form the imidazo[4,5-b]pyridine core. The crude product is purified by column chromatography, yielding 78.5% of 3-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-7-carbonitrile (A4 ).

Comparative Analysis of Synthetic Methods

The H2O-IPA method excels in sustainability, avoiding toxic solvents and metal catalysts. However, the cyanopyridine route offers functionalization versatility at the 7-position (e.g., cyano groups).

Spectroscopic Characterization

1H NMR analysis of 3-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine reveals:

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding imidazo[4,5-b]pyridine N-oxide.

Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of imidazo[4,5-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Physicochemical and Spectral Properties

- Melting Points :

- Spectroscopy :

Key Research Findings

COX-2 Selectivity : The 4-chlorophenyl group in 3f enhances hydrophobic interactions in the COX-2 active site, while the trifluoromethyl group stabilizes binding via van der Waals forces .

Kinase Inhibition : Chloro substituents at the 6-position (e.g., Compound 2 in ) improve PAK4 inhibition by 30% compared to fluoro analogs.

Synthetic Yield : Electron-donating groups (e.g., methoxy in 3g ) increase reaction yields (88%) by stabilizing intermediates during cyclization .

Biological Activity

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine is a heterocyclic compound within the imidazopyridine family, recognized for its diverse biological activities. This compound features an imidazo[4,5-b]pyridine core structure with a 4-chlorophenyl substituent at the 3-position, making it a subject of interest for various therapeutic applications, including antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit several protein kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of imidazopyridines can effectively target Aurora kinases and GSK-3, both critical in cancer progression and survival .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 1.8-3.2 | Inhibition of cell signaling pathways |

| Other derivatives | MCF-7 | 15.3 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 mg/mL | Bactericidal |

| Escherichia coli | >10 mg/mL | Bacteriostatic |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as protein kinases. This binding leads to the inhibition of critical signaling pathways that control cell growth and survival. The compound's structure allows it to mimic natural substrates in these pathways, facilitating its interaction with biomolecules in living systems .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazopyridine derivatives:

- Antitumor Activity : A study demonstrated that amidino-substituted imidazopyridines exhibited strong antiproliferative effects against various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating potential as therapeutic agents .

- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of imidazopyridine derivatives against Bacillus cereus and Escherichia coli. Results indicated that these compounds were more effective against Gram-positive bacteria than Gram-negative strains .

- In Silico Studies : Computational docking studies have provided insights into the binding affinities of these compounds with their targets, confirming their potential as drug candidates by predicting their interactions at the molecular level .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine?

The compound is typically synthesized via condensation reactions of pyridine-2,3-diamine derivatives with substituted aldehydes. For example:

- Phase-transfer catalysis (PTC): Reacting 5-bromopyridine-2,3-diamine with benzaldehyde under solid-liquid PTC conditions yields imidazo[4,5-b]pyridine derivatives. Solvents like DMF and catalysts (e.g., p-toluenesulfonic acid) are critical for efficiency .

- CAN/H₂O₂-mediated synthesis: A multistep procedure involves reacting pyridine aldehydes with pyridine-2,3-diamine in the presence of ceric ammonium nitrate (CAN) and hydrogen peroxide, achieving good yields (e.g., 62–75%) .

Q. How is the compound characterized structurally and analytically?

Key characterization methods include:

- Elemental analysis: Confirms empirical formula (e.g., C₁₂H₈N₃Cl) with acceptable deviations (e.g., found C: 62.55% vs. calcd. 62.75%) .

- Spectroscopy:

- IR: Identifies functional groups (e.g., aromatic C=C stretch at 1613 cm⁻¹, C-Cl at 766 cm⁻¹) .

- ¹H NMR: Signals at δ 7.56 (d, J=8.4 Hz) and δ 8.03 (d, J=8.44 Hz) confirm para-substituted chlorophenyl protons .

- Single-crystal X-ray diffraction: Resolves ambiguities in regiochemistry and confirms intermolecular interactions (e.g., π-stacking in related derivatives) .

Q. What safety precautions are required when handling this compound?

- Protective gear: Use gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Conduct reactions in fume hoods due to potential hazardous intermediates (e.g., brominated byproducts) .

- Waste disposal: Segregate halogenated waste and use certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction yields be optimized using statistical experimental design?

- Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize temperature (80–120°C), reaction time (12–24 h), and stoichiometry (1:1–1:1.2) .

- Response surface methodology (RSM): Model nonlinear relationships between variables to identify optimal conditions (e.g., 95% yield at 100°C, 18 h) .

Q. How to address discrepancies in spectral data during structural elucidation?

- Contradiction resolution:

- Case study: Observed vs. calculated elemental analysis deviations (e.g., N: 18.07% vs. 18.29%) may arise from hygroscopicity; use Karl Fischer titration to confirm moisture content .

- Advanced NMR techniques: Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

- Computational validation: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to verify assignments .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Batch process optimization: Use segmented flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., dimerization) .

- Purification: Employ column chromatography with gradient elution (e.g., hexane/EtOAc 8:2 to 6:4) or recrystallization from ethanol/water mixtures .

- In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of reaction progression .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking: Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀) to prioritize synthetic targets .

- Reaction path simulation: Use quantum chemical calculations (e.g., Gaussian) to model reaction mechanisms and identify rate-limiting steps .

Methodological Notes

- Data validation: Cross-validate analytical results with orthogonal techniques (e.g., LC-MS for purity, DSC for polymorphism) .

- Contradiction management: Maintain detailed reaction logs to trace anomalies (e.g., unexpected byproducts) to specific batches or conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.